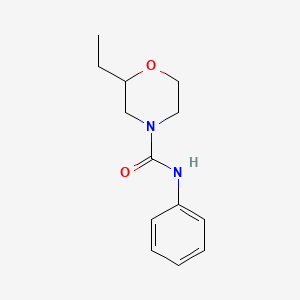
2-ethyl-N-phenylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-phenylmorpholine-4-carboxamide, also known as Etifoxine, is a non-benzodiazepine anxiolytic drug that is commonly used in Europe and Asia for the treatment of anxiety disorders. Etifoxine has a unique mechanism of action that differentiates it from other anxiolytic drugs. It acts on the GABAergic system by increasing the synthesis of neurosteroids, which in turn enhances the binding of GABA to its receptor.
作用機序
2-ethyl-N-phenylmorpholine-4-carboxamide acts on the GABAergic system by increasing the synthesis of neurosteroids. Neurosteroids are endogenous steroids that are synthesized in the brain and have a modulatory effect on the GABA receptor. 2-ethyl-N-phenylmorpholine-4-carboxamide increases the synthesis of neurosteroids by activating the enzyme responsible for their synthesis. The increased synthesis of neurosteroids enhances the binding of GABA to its receptor, resulting in anxiolytic effects.
Biochemical and Physiological Effects
2-ethyl-N-phenylmorpholine-4-carboxamide has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to have anti-inflammatory and antioxidant properties. 2-ethyl-N-phenylmorpholine-4-carboxamide has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to increase the activity of antioxidant enzymes.
実験室実験の利点と制限
2-ethyl-N-phenylmorpholine-4-carboxamide has several advantages for lab experiments. It has a unique mechanism of action that differentiates it from other anxiolytic drugs. It has also been extensively studied for its anxiolytic properties, making it a well-established model for anxiety research. However, 2-ethyl-N-phenylmorpholine-4-carboxamide has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a steady state concentration. It also has a low bioavailability, which makes it difficult to achieve therapeutic concentrations.
将来の方向性
2-ethyl-N-phenylmorpholine-4-carboxamide has several potential future directions for research. It has been shown to have potential use in the treatment of alcohol withdrawal syndrome and neuropathic pain. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neuroinflammatory diseases. Further research is needed to fully understand the mechanisms of action of 2-ethyl-N-phenylmorpholine-4-carboxamide and its potential therapeutic uses.
合成法
2-ethyl-N-phenylmorpholine-4-carboxamide is synthesized from 2-aminopyridine and ethyl chloroformate. The reaction proceeds in the presence of triethylamine and produces 2-ethylpyridine-4-carboxylate. The carboxylate group is then converted to an amide by reacting it with N-phenylmorpholine in the presence of thionyl chloride. The resulting product is 2-ethyl-N-phenylmorpholine-4-carboxamide.
科学的研究の応用
2-ethyl-N-phenylmorpholine-4-carboxamide has been extensively studied for its anxiolytic properties. It has been shown to be effective in the treatment of generalized anxiety disorder, panic disorder, and post-traumatic stress disorder. 2-ethyl-N-phenylmorpholine-4-carboxamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and neuropathic pain.
特性
IUPAC Name |
2-ethyl-N-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-12-10-15(8-9-17-12)13(16)14-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOZWHAIJAZNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

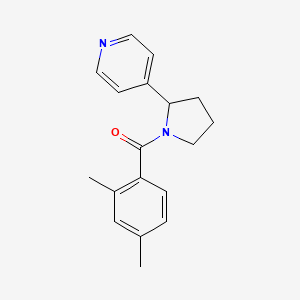
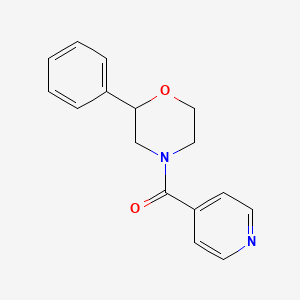
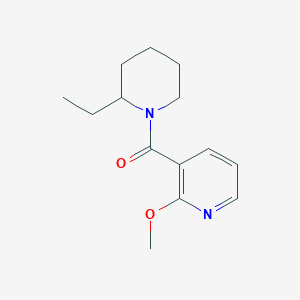
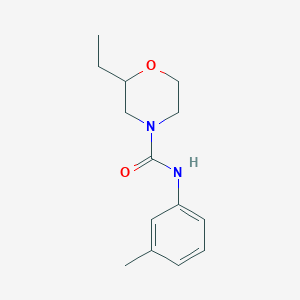
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
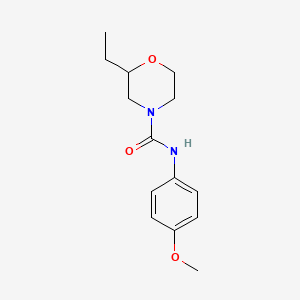

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
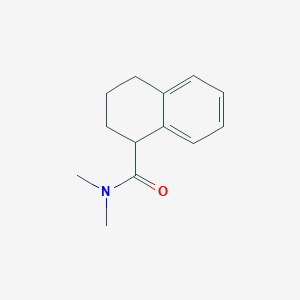
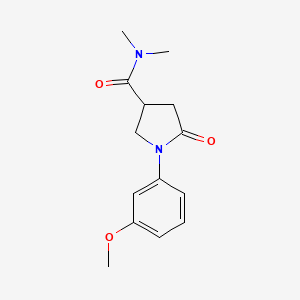
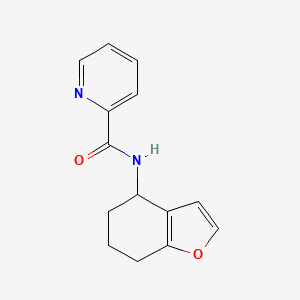


![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)